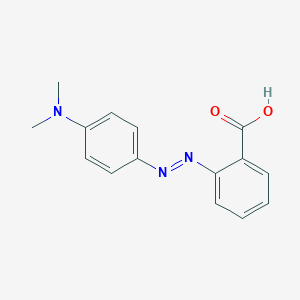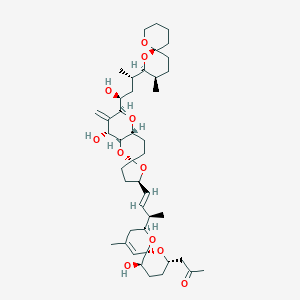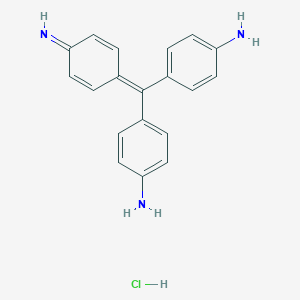
Pararosaniline hydrochloride
Overview
Description
Pararosaniline hydrochloride: is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl . It is a magenta solid that is widely used as a dye. It is one of the four components of basic fuchsine, along with rosaniline, new fuchsine, and magenta II . This compound is structurally related to other triarylmethane dyes, such as methyl violets, including crystal violet .
Mechanism of Action
Target of Action
Pararosaniline hydrochloride, also known as Basic Red 9, is a cationic triarylmethane dye . It is primarily used as a colorimetric test for aldehydes in the Schiff test . It is also used for staining preparations, bacteria, antibodies, or other organisms in microbiology .
Mode of Action
This compound interacts with its targets through a process known as the Schiff reaction . An NMR study of compounds isolated from the Schiff aldehyde reaction between this compound, sulfur dioxide, and acetaldehyde has demonstrated that these adducts are a-anilinoalkylsulfonic acids . The functionalization of pararosaniline by direct coupling of amino groups with halogenated fatty acids leads to amides derived from fatty acid .
Biochemical Pathways
It is known that the compound plays a role in the detection of various substances in analytical chemistry, including bromates, formaldehyde, ozone, sulphite, and sulfur dioxide .
Pharmacokinetics
It is known that the compound is slightly soluble in water and ether and soluble in ethanol, methanol, benzyl alcohol, and ethylene glycol methyl ether . These properties may influence its bioavailability.
Result of Action
This compound has been identified as a strong modifier of RNA splicing . It activates the oxidative stress response and alters the expression of key RNA splicing regulator genes . The compound’s action can have deleterious effects on development, reproduction, and aging .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to detect sulfur dioxide in the air can be affected by the presence of other substances . Additionally, its poor biodegradability and carcinogenic properties have led to research into the disposal of this compound from the environment, mainly from wastewater .
Biochemical Analysis
Biochemical Properties
In analytical chemistry, Pararosaniline hydrochloride is used for detecting the following among others: bromates, formaldehyde, ozone, sulphite and sulfur dioxide . It is a dye commonly used in microbiology for staining preparations, for staining bacteria, antibodies or other organisms .
Cellular Effects
It is known that it is used as a biological stain to track certain proteins . This suggests that it may interact with these proteins and potentially influence their function.
Molecular Mechanism
This compound is used as a colorimetric test for aldehydes, in the Schiff test . It is the only basic fuchsine component suitable for making the aldehyde-fuchsine stain for pancreatic islet beta cells . This suggests that it may interact with aldehydes and other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
A method has been developed which allows for the determination of this compound in the air at the workplace within the range from 0.002 to 0.04 mg/m³ (for an air sample of 120 L) .
Metabolic Pathways
Given its use in detecting certain compounds like bromates, formaldehyde, ozone, sulphite and sulfur dioxide , it may interact with enzymes or cofactors involved in these metabolic pathways.
Subcellular Localization
Given its use as a biological stain to track certain proteins , it may localize to the same subcellular compartments as these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pararosaniline hydrochloride can be synthesized by the condensation of aniline and para-aminobenzaldehyde . Alternatively, it can be produced from the oxidation of 4,4’-bis(aminophenyl)methane in the presence of aniline .
Industrial Production Methods: In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pararosaniline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield amine derivatives .
Scientific Research Applications
Pararosaniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a colorimetric reagent for detecting aldehydes in the Schiff test.
Biology: It is used to stain biological tissues, such as pancreatic islet beta cells, in histological studies.
Medicine: this compound has been used as an antischistosomal agent.
Industry: It is used to dye polyacrylonitrile fibers and detect sulfur dioxide.
Comparison with Similar Compounds
- Rosaniline
- New fuchsine
- Magenta II
- Crystal violet
Comparison: Pararosaniline hydrochloride is unique among these compounds due to its specific structural features and reactivity. For example, while crystal violet also belongs to the triarylmethane dye family, it has additional methyl groups on the nitrogen atoms, which alter its chemical properties and applications . This compound’s ability to form magenta-colored complexes with aldehydes makes it particularly useful in the Schiff test .
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3.ClH, C19H18ClN3 | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
479-73-2 (Parent) | |
| Record name | C.I. Basic Red 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021247 | |
| Record name | C.I. Basic Red 9 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO] | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Basic Red 9 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS TO RED CRYSTALS, Dark-green crystalline powder | |
CAS No. |
569-61-9 | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pararosaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Basic Red 9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pararosaniline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Red 9 monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(4-iminocyclohexa-2,5-dienylidenemethylene)dianiline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444C2M8JKN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes) | |
| Record name | PARAROSANILINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20832 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. BASIC RED 9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common analytical method used to determine trace amounts of sulfur dioxide in food products, and how does pararosaniline hydrochloride factor into this method?
A1: The most common method is the this compound spectrophotometric method. This method involves reacting sulfur dioxide with formaldehyde to create a stable compound. This compound further reacts with this compound to produce a purple-red compound, measurable by spectrophotometry at 579 nm. [, , , , , , , , , , , , , , ] This method offers high sensitivity and is widely used for quantifying sulfur dioxide residues in various food matrices.
Q2: Can this compound be used in a non-spectrophotometric method for the detection of sulfur dioxide?
A2: Yes, one study investigated using this compound in a high-performance liquid chromatography (HPLC) method for directly detecting sodium formaldehyde sulfoxylate in food. [] This approach aimed to address the limitations of traditional spectrophotometric methods.
Q3: What environmentally detrimental compound is commonly used in sulfur dioxide detection methods that researchers are trying to replace with less harmful alternatives like this compound?
A3: Sodium tetrachloromercurate is a toxic reagent frequently employed in conventional methods for sulfur dioxide detection. Researchers are actively exploring alternatives like this compound to mitigate environmental pollution associated with sodium tetrachloromercurate. [, ]
Q4: How does the use of ultrasonic extraction with certain reagents improve the determination of sulfur dioxide in food samples?
A4: Research indicates that employing ultrasonic extraction with reagents like EDTA-2Na solution or sodium tetrachloromercurate can significantly enhance the extraction efficiency of sulfur dioxide residues from food samples. This, in turn, contributes to more accurate and reliable measurements when using the this compound spectrophotometric method. [, ]
Q5: What is the molecular structure of this compound?
A5: this compound is a triarylmethane dye with the chemical formula C19H18ClN3. Its structure consists of a central methane carbon atom attached to three substituted aniline groups (C6H4NH2) and a chloride ion (Cl−) as a counterion.
Q6: Has the structure of this compound been modified to improve its properties?
A7: Yes, researchers have synthesized new hydrophobic derivatives of this compound by replacing the hydrochloride counterion with bis(trifluoromethane)sulfonamide (NTF2). These modifications aim to enhance the sensitivity of the dye towards sulfur dioxide gas for sensing applications. []
Q7: What are the toxicological effects of this compound on the model organism Caenorhabditis elegans?
A7: Research on Caenorhabditis elegans has shown that this compound can:
- Modify RNA splicing by activating the oxidative stress response and altering the expression of splicing regulator genes. []
- Negatively affect development, reproduction, and lifespan. []
Q8: Can the toxicological effects of this compound on C. elegans be mitigated?
A9: Studies indicate that inhibiting protein translation in C. elegans can counteract the effects of this compound on RNA splicing and offer significant protection against its long-term toxicity. [] This suggests potential avenues for mitigating the compound's toxicity.
Q9: Beyond its use in analytical chemistry, what other applications does this compound have?
A9: this compound is a versatile compound with applications in various fields:
- Dye and Stain: It is used as a biological dye and stain for microscopy, particularly in histological staining procedures like the periodic acid-Schiff (PAS) stain. [, ]
- Sensor Material: New hydrophobic derivatives show promise as sensitive and cost-effective colorimetric sensors for detecting sulfur dioxide gas. []
- Precursor in Material Science: It can be used as a building block in synthesizing porous covalent organic networks (CONs) with potential applications in gas adsorption and semiconductor materials. []
Q10: Are there any alternatives to using this compound in its different applications?
A11: Yes, for staining mast cells, alternatives to astra blue (a copper phthalocyanin dye) staining procedures include using a solution of this compound and MgCl2-6H2O in ethanol. [] The this compound solution acts as a pH indicator in this method.
Q11: What is the historical significance of the Schiff test in relation to this compound?
A12: The Schiff test, a classic chemical test for aldehydes, traditionally uses a reagent prepared from this compound, sulfur dioxide, and hydrochloric acid (known as Schiff reagent). This test has been widely used in various fields, including biochemistry and organic chemistry. [] NMR studies have provided valuable insights into the structure of the adducts formed during the Schiff reaction and the mechanism of color development, further refining our understanding of this historical test. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


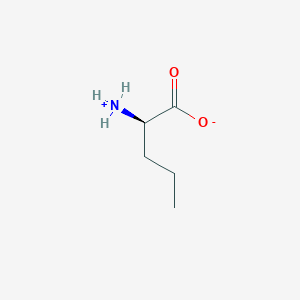
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
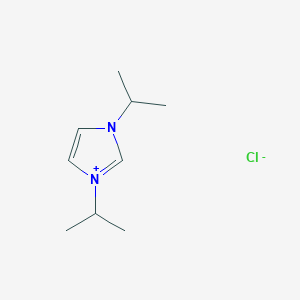
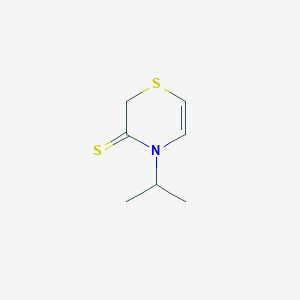
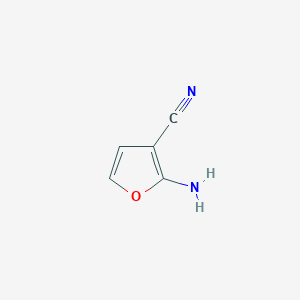
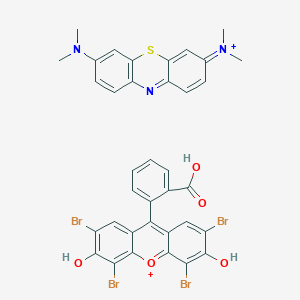
![5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B147701.png)



![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
